Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate
CAS No.: 1101178-54-4
Cat. No.: VC7598030
Molecular Formula: C21H20ClN3O5S3
Molecular Weight: 526.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1101178-54-4 |
|---|---|
| Molecular Formula | C21H20ClN3O5S3 |
| Molecular Weight | 526.04 |
| IUPAC Name | ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C21H20ClN3O5S3/c1-2-30-20(27)18-17(13-7-4-3-5-8-13)23-21(32-18)24-19(26)14-9-6-12-25(14)33(28,29)16-11-10-15(22)31-16/h3-5,7-8,10-11,14H,2,6,9,12H2,1H3,(H,23,24,26) |
| Standard InChI Key | QAUDZJKAQSXETF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate, reflects its three primary components:
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Pyrrolidine-2-carboxamide core: A five-membered saturated ring with a carboxamide group at position 2.
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5-Chlorothiophene-2-sulfonyl substituent: A sulfur-containing heterocycle with a chlorine atom at position 5, linked via a sulfonyl group to the pyrrolidine nitrogen.
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4-Phenylthiazole-5-carboxylate moiety: A thiazole ring substituted with a phenyl group at position 4 and an ethyl ester at position 5.
The Standard InChIKey (QAUDZJKAQSXETF-UHFFFAOYSA-N) and SMILES string (CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4) provide unambiguous descriptors for its stereochemistry and connectivity .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Challenges in Synthesis
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Steric Hindrance: Bulky substituents (phenyl, thiophene) impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
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Sulfonylation Selectivity: Competing reactions at the pyrrolidine nitrogen require careful stoichiometric control .
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Purification: The compound’s low solubility in common solvents (e.g., water, ethanol) complicates crystallization.
Research Findings on Analogous Compounds
Thiazole-Pyrrolidine Hybrids
A 2023 study on ethyl 4-phenylthiazole-5-carboxylates demonstrated IC₅₀ values of 0.8–2.3 μM against EGFR-positive lung cancer cells, with selectivity indices >10 compared to normal fibroblasts . Sulfonylation at the pyrrolidine nitrogen improved metabolic stability by reducing CYP3A4-mediated oxidation .
Sulfonamide Derivatives
5-Chlorothiophene-2-sulfonamides showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in methicillin-resistant strains.
Challenges in Development
Solubility Limitations
The compound’s solubility remains uncharacterized, but its high logP (4.2) suggests poor aqueous solubility, which may limit bioavailability .
Synthetic Yield Optimization
Pilot-scale syntheses of similar compounds report yields of 15–30%, primarily due to side reactions during sulfonylation .
Future Directions
Structural Modifications
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Introducing polar groups (e.g., hydroxyl, amine) at the pyrrolidine ring to enhance solubility.
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Replacing the ethyl ester with a methyl or tert-butyl ester to modulate metabolic stability.
Target Validation
High-throughput screening against kinase panels and antimicrobial assays will clarify its mechanistic targets.
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